1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC18820352
Molecular Formula: C12H14ClF3O2
Molecular Weight: 282.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClF3O2 |
|---|---|
| Molecular Weight | 282.68 g/mol |
| IUPAC Name | 1-(3-chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C12H14ClF3O2/c1-2-17-11-9(6-4-8-13)5-3-7-10(11)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
| Standard InChI Key | ROCQYHIINDCZSO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC=C1OC(F)(F)F)CCCCl |
Introduction
1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene is a complex organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a chloropropyl group, an ethoxy group, and a trifluoromethoxy group. This compound is significant in various chemical and industrial applications due to its distinct chemical properties and reactivity patterns.
Synthesis
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene can be accomplished through several synthetic routes. A common method involves the reaction of 1-(3-chloropropyl)benzene with ethyl alcohol and trifluoromethoxybenzene under specific conditions. This reaction generally requires a catalyst, such as a Lewis acid, and is performed under controlled temperature and pressure to maximize yield and product purity.
Chemical Reactions and Applications
1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including those typical of aromatic compounds. The unique substituents allow it to bind effectively to biological targets, modulating their activity. This modulation depends on the specific application being studied, particularly in biological contexts where it may exhibit antimicrobial or antifungal properties.
Biological Activities and Potential Applications
Research on this compound has indicated potential biological activities, particularly in antimicrobial and antifungal domains. The trifluoromethoxy group enhances the compound's reactivity and biological activity, which can be significant in drug development or as a reagent in synthetic chemistry applications.
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